tert-butylN-[(3-hydroxy-5-methylphenyl)methyl]carbamate tert-butylN-[(3-hydroxy-5-methylphenyl)methyl]carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20436052
InChI: InChI=1S/C13H19NO3/c1-9-5-10(7-11(15)6-9)8-14-12(16)17-13(2,3)4/h5-7,15H,8H2,1-4H3,(H,14,16)
SMILES:
Molecular Formula: C13H19NO3
Molecular Weight: 237.29 g/mol

tert-butylN-[(3-hydroxy-5-methylphenyl)methyl]carbamate

CAS No.:

Cat. No.: VC20436052

Molecular Formula: C13H19NO3

Molecular Weight: 237.29 g/mol

* For research use only. Not for human or veterinary use.

tert-butylN-[(3-hydroxy-5-methylphenyl)methyl]carbamate -

Specification

Molecular Formula C13H19NO3
Molecular Weight 237.29 g/mol
IUPAC Name tert-butyl N-[(3-hydroxy-5-methylphenyl)methyl]carbamate
Standard InChI InChI=1S/C13H19NO3/c1-9-5-10(7-11(15)6-9)8-14-12(16)17-13(2,3)4/h5-7,15H,8H2,1-4H3,(H,14,16)
Standard InChI Key ZMRNQFMPXOXRPM-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC(=C1)O)CNC(=O)OC(C)(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, tert-butyl NN-[(3-hydroxy-5-methylphenyl)methyl]carbamate, reflects its core structure: a benzylamine scaffold substituted with a hydroxyl group at position 3 and a methyl group at position 5. The carbamate group (NHCO2t-Bu\text{NHCO}_2\text{t-Bu}) is attached to the benzyl carbon, forming a stable tertiary alcohol derivative. Key structural identifiers include:

PropertyValueSource
Molecular FormulaC13H19NO3\text{C}_{13}\text{H}_{19}\text{NO}_3
Molecular Weight237.29 g/mol
Canonical SMILESCC1=CC(=CC(=C1)O)CNC(=O)OC(C)(C)C
InChI KeyZMRNQFMPXOXRPM-UHFFFAOYSA-N

The Boc group (OC(O)C(C)(C)C\text{OC(O)C(C)(C)C}) enhances stability against nucleophilic attack, making the compound suitable for intermediate storage in multi-step syntheses.

Synthesis and Manufacturing Processes

General Carbamate Synthesis Strategies

Carbamates are commonly synthesized via reactions between amines and carbamoyl chlorides or di-tert-butyl dicarbonate (Boc anhydride). For tert-butylN-[(3-hydroxy-5-methylphenyl)methyl]carbamate, a plausible route involves:

  • Substrate Preparation: 3-Hydroxy-5-methylbenzylamine is generated by reducing the corresponding nitrile or via reductive amination of 3-hydroxy-5-methylbenzaldehyde.

  • Boc Protection: The amine reacts with Boc anhydride in dichloromethane (DCM) at 0–25°C, facilitated by a base like triethylamine (TEA) to scavenge HCl .

Example Protocol (adapted from ):

  • Reagents: 3-Hydroxy-5-methylbenzylamine (2.0 g, 12.1 mmol), Boc anhydride (2.91 g, 13.3 mmol), DCM (12 mL), TEA (1.2 equiv).

  • Procedure: Boc anhydride is added dropwise to the amine in DCM at 0°C. The mixture stirs at room temperature for 2 hours, followed by aqueous workup (NaHCO3_3, brine) and solvent evaporation to yield the product.

Optimization Challenges

  • Solvent Choice: Polar aprotic solvents (e.g., DCM, acetonitrile) improve Boc anhydride solubility but may complicate product isolation .

  • Yield Considerations: Excess Boc anhydride (1.1–1.2 equiv) ensures complete amine protection, with yields often exceeding 90% .

Research Applications and Biological Relevance

Role in Medicinal Chemistry

While direct studies on this compound are scarce, structurally similar carbamates serve as:

  • Prodrugs: The Boc group masks amine functionalities, enhancing bioavailability until enzymatic cleavage in vivo .

  • Enzyme Inhibitors: Carbamates inhibit serine proteases (e.g., factor Xa) by covalently modifying active-site residues .

Material Science Applications

  • Polymer Stabilizers: Carbamates with phenolic groups act as antioxidants in polymers, scavenging free radicals.

  • Coordination Chemistry: The hydroxyl group may chelate metal ions, enabling catalytic applications.

Future Research Directions

Pharmacological Profiling

  • Kinetic Studies: Measure Boc group cleavage rates under physiological conditions.

  • Target Identification: Screen against kinase or protease libraries to identify inhibitory activity.

Process Chemistry Innovations

  • Continuous Flow Synthesis: Explore microreactor-based Boc protection to enhance scalability .

  • Green Solvents: Replace DCM with cyclopentyl methyl ether (CPME) to reduce environmental impact .

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